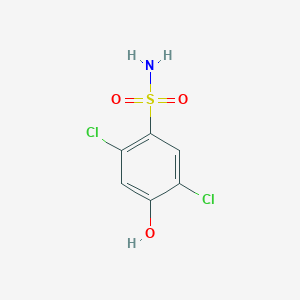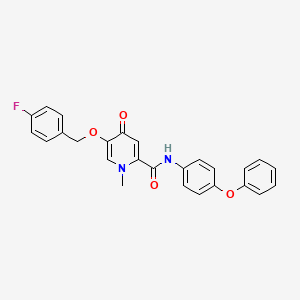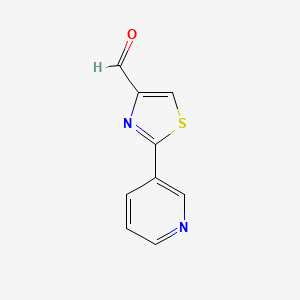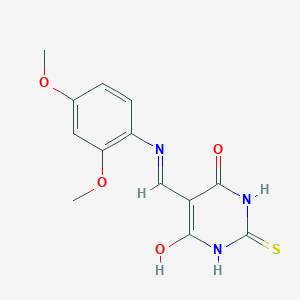
N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as QNZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Cytotoxicity Studies for Cancer Research
This compound may be involved in the synthesis of derivatives that have potential applications in cytotoxicity studies . Such studies are crucial for cancer research, as they help in identifying compounds that can selectively kill or inhibit the growth of cancer cells without harming normal cells.
Organometallic Complexes and Catalysis
The structural similarity of the compound to other thiosemicarbazones suggests its potential use in forming organometallic complexes . These complexes can serve as catalysts in various chemical reactions, including those that are important in pharmaceutical synthesis and material science.
Development of New Polymers and Materials
Compounds with isocyanate groups are known for their reactivity with amino groups to form urethane linkages. This compound could potentially be used as a building block in the synthesis of complex organic molecules, leading to the development of new polymers and materials.
Protein Modification
The reactivity of isocyanate groups also suggests potential applications in protein modification. This can be particularly useful in the field of biochemistry for the study of protein structure and function, as well as in the development of therapeutic agents.
Pharmaceutical Synthesis
Given the compound’s structural features, it could be utilized in the synthesis of pharmaceuticals . The presence of the methoxyphenyl group might be beneficial in creating molecules with specific pharmacological properties.
Sensing and Detection Technologies
Similar compounds have been used as sensors for detecting metal ions in various media . This compound could potentially be modified to serve as a selective sensor for specific ions, which would be valuable in environmental monitoring and analytical chemistry.
Fluorescence Studies
The compound’s potential to be part of fluorescent probes can be explored for imaging and diagnostic purposes . Fluorescent compounds are often used in biological research to visualize or track biological molecules and processes.
Antihypertensive Drug Synthesis
Although not directly related to the compound , similar compounds have been used in the synthesis of antihypertensive drugs . This suggests that the compound could be a precursor or intermediate in the synthesis of drugs that manage blood pressure.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-4-7-12-24-20(26)15-11-10-14(13-17(15)23-21(24)28)19(25)22-16-8-5-6-9-18(16)27-2/h5-6,8-11,13H,3-4,7,12H2,1-2H3,(H,22,25)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUFSDPNTZEQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide](/img/structure/B2574564.png)

![N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2574567.png)

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol](/img/structure/B2574569.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B2574574.png)
![5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2574575.png)



![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2574582.png)
![N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2574583.png)